4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a butyl group at position 4 and a 1,3,6-trimethylpyrazolo[3,4-b]pyridine moiety at position 3. Key properties include:
- Molecular Formula: C₁₇H₂₂N₆S
- Molecular Weight: 342.46 g/mol
- CAS Registry Number: 937598-22-6
- Purity: 97% (commercially available) .
The compound’s structural complexity arises from the fusion of pyrazole and pyridine rings, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-butyl-3-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-5-6-7-21-13(17-18-15(21)22)11-8-9(2)16-14-12(11)10(3)19-20(14)4/h8H,5-7H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZGDDNVSQWUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=C3C(=NN(C3=NC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazides and carbon disulfide, followed by alkylation.
Substitution Reactions: The butyl and trimethyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Thiol Group Introduction: The thiol group is typically introduced via nucleophilic substitution reactions involving thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiourea.
Catalysts: Acidic or basic catalysts depending on the reaction.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Amines: Formed from reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including this specific compound, have shown promising antimicrobial properties. The ability to inhibit various bacterial strains has been documented through Minimum Inhibitory Concentration (MIC) assessments. Compounds similar to this triazole derivative have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Candida albicans .
Antioxidant Properties
In vitro studies have highlighted the antioxidant capabilities of triazole derivatives. The DPPH and ABTS assays reveal that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. Studies have shown that certain analogs can induce apoptosis in cancer cell lines such as A549 and MCF-7 by arresting the cell cycle at the G0/G1 phase . The mechanism involves interactions with specific cellular targets, enhancing their therapeutic profile against various cancers.
Pharmacological Applications
The pharmacological potential of 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol extends into several therapeutic areas:
Anti-inflammatory Effects
Research has indicated that triazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory disorders . This effect is mediated through the inhibition of pro-inflammatory cytokines.
Antidiabetic Activity
Some studies suggest that triazole compounds may exhibit antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity . This property could be beneficial for developing new treatments for diabetes.
Case Studies and Research Findings
Several studies have explored the applications of triazole-based compounds:
- Antibacterial Efficacy : A study evaluated a series of mercapto-1,2,4-triazole compounds derived from nalidixic acid and found significant antibacterial activity against various pathogens. Notably, certain compounds exhibited MIC values comparable to established antibiotics .
- Antioxidant Activity : Another investigation focused on the antioxidant capabilities of triazole derivatives using DPPH assays. Compounds demonstrated IC50 values indicating strong radical scavenging activity .
- Anticancer Mechanisms : Research involving cell lines like MDA-MB-231 showed that specific triazole derivatives could inhibit cancer cell proliferation and induce apoptosis through targeted mechanisms .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazolo[3,4-b]pyridine moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can interact with enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
Comparison with Similar Compounds
Comparison with Closest Analogs :
- 4-{1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-5-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : The addition of a chlorophenylmethyl group introduces steric bulk, which could hinder binding to enzymatic targets compared to the target’s trimethylpyrazolo-pyridine .
- 4-Butyl-5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : The cyclopropyl group may increase ring strain, altering electronic properties and reactivity relative to the target’s methyl substituents .
Alkyl Chain Length and Physicochemical Properties
The butyl group at position 4 influences solubility and steric effects:
- 5-[3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol : The tert-butyl group introduces extreme steric hindrance, which may limit metabolic stability compared to the linear butyl chain in the target compound .
Biological Activity
The compound 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 937598-10-2) is a member of the triazole family known for its diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.43 g/mol. It features a triazole ring and a pyrazolo-pyridine moiety which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. The antibacterial activity of derivatives similar to our compound has been widely studied:
- In vitro Studies : A study reported that derivatives of 1,2,4-triazoles showed remarkable selectivity against various bacterial strains including Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for the most active compounds .
| Compound Type | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | E. coli | 0.12 - 1.95 | |
| Triazole Hybrid | S. aureus | 1 - 2 |
The mechanism by which triazole compounds exert their antibacterial effects often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity. Specifically, molecular docking studies suggest that these compounds can interact effectively with DNA-gyrase enzymes, leading to decreased bacterial proliferation .
Cytotoxicity and Antitumor Activity
In addition to antimicrobial properties, This compound may also exhibit cytotoxic effects against cancer cell lines:
- Case Studies : Various studies have reported that pyrazole derivatives demonstrate significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, certain derivatives showed IC50 values as low as 0.39 µM against HCT116 cells .
Pharmacological Potential
The pharmacological potential of this compound is further supported by its ability to act as an antioxidant , anti-inflammatory , and antitumor agent . The presence of the thiol group in its structure is believed to enhance its antioxidant capacity .
Q & A
Basic: What synthetic routes are available for preparing 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core Triazole Formation : Condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., benzaldehyde derivatives) in methanol under basic conditions forms the triazole-thiol scaffold .
Pyrazole Functionalization : The pyrazolo[3,4-b]pyridine moiety is introduced via cyclization of azido-pyrazole intermediates. For example, treatment of 5-azido-pyrazole derivatives with hydrazine hydrate under reflux in ethanol yields fused pyrazolo-pyridine systems .
Alkylation : The butyl group is introduced using alkyl halides (e.g., 1-bromobutane) in methanol with NaOH as a base, targeting the thiol group for selective alkylation .
Key Characterization : Use elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity .
Basic: How can the purity and stability of this compound be validated during synthesis?
Methodological Answer:
- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. UV detection at 254 nm is recommended for thiol-containing compounds .
- Stability Testing : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via TLC and NMR to identify decomposition products .
Advanced: What strategies resolve contradictions in reaction outcomes (e.g., unexpected regioselectivity in pyrazole cyclization)?
Methodological Answer:
Contradictions often arise from reaction conditions:
- Temperature Effects : Aly et al. demonstrated that hydrazine hydrate reactions at reflux yield pyrazolo[3,4-c]pyrazole, while room temperature reactions with iodine produce pyrazolo[3,4-c]pyrazol-2-ylamine .
- Catalyst Optimization : Copper sulfate/sodium ascorbate systems improve regioselectivity in triazole formation via click chemistry (e.g., azide-alkyne cycloaddition) .
- Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways. ICReDD’s quantum-chemical reaction path searches can guide experimental adjustments .
Advanced: How can molecular docking and ADME analysis predict the biological activity of this compound?
Methodological Answer:
- Docking Workflow :
- ADME Prediction : Use SwissADME to compute logP (lipophilicity), bioavailability scores, and cytochrome P450 interactions. For thiol-containing compounds, prioritize metabolic stability assays in liver microsomes .
Advanced: What experimental designs optimize the compound’s activity as an enzyme inhibitor?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes. For example:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl chains (e.g., propyl, pentyl) or pyridinyl substitutions to correlate structural features with inhibitory potency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H-NMR : Identify protons on the pyridinyl (δ 7.5–8.5 ppm), triazole (δ 7.2–7.8 ppm), and butyl (δ 0.9–1.6 ppm) groups.
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~399 g/mol) and detect sulfur-related adducts .
- FTIR : Validate thiol (2550–2600 cm⁻¹) and triazole (1500–1600 cm⁻¹) functional groups .
Advanced: How can computational methods improve reaction yield and scalability?
Methodological Answer:
- Reaction Optimization : Use ICReDD’s workflow to integrate quantum-chemical calculations (Gaussian 16) with experimental data. For example:
- Scale-Up Strategies : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce solvent waste .
Advanced: What are the challenges in analyzing thiol oxidation during biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
